Kuwanon H
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Overview
Description
Kuwanon H is a flavonoid compound isolated from the mulberry tree (Morus alba)These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex architecture, remarkable biological activities, and synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuwanon H can be synthesized through the Diels–Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the root bark of the mulberry tree. The extraction process includes the use of solvents such as ethyl acetate to isolate the prenylated flavonoids, including this compound . The extract is then purified using chromatographic techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Kuwanon H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Kuwanon H has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemists.
Mechanism of Action
Kuwanon H exerts its effects through various molecular targets and pathways:
Endoplasmic Reticulum Stress: This compound induces cytotoxic endoplasmic reticulum stress, leading to the inhibition of cell viability and induction of apoptosis.
Bombesin Receptor Antagonism: This compound acts as a potent non-peptide bombesin receptor antagonist, selectively inhibiting the binding of gastrin-releasing peptide to its receptor.
Comparison with Similar Compounds
Properties
IUPAC Name |
8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPTKFKCCNXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76472-87-2 |
Source
|
Record name | Albanin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?
A: this compound exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []
Q2: How does this compound impact autophagy in melanoma cells?
A: While this compound initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []
Q3: Does this compound demonstrate synergistic effects with existing chemotherapeutics?
A: Research suggests this compound enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to this compound's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []
Q4: Beyond melanoma, what other therapeutic applications are being explored for this compound?
A: this compound exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []
Q5: How does this compound's structure contribute to its α-glucosidase inhibitory activity?
A: While the exact mechanism is still under investigation, studies propose that this compound, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []
Q6: What is the significance of the phellem layer in the context of this compound content in Mori Cortex?
A: this compound is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting this compound as a key bioactive compound. []
Q7: Does this compound possess any antioxidant properties?
A: While some studies suggest potential antioxidant activity for this compound, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.
Q8: What is the current understanding of this compound's safety profile?
A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on this compound is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.
Q9: What analytical techniques are commonly employed to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying this compound in complex mixtures. [, , , ]
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